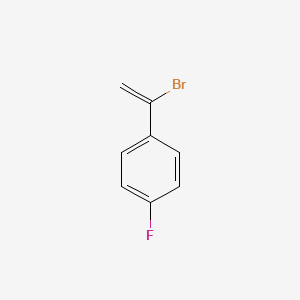
1-(1-Bromoethenyl)-4-fluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Bromovinyl)-4-fluorobenzene is an organic compound with the molecular formula C8H6BrF It consists of a benzene ring substituted with a bromovinyl group and a fluorine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(1-Bromovinyl)-4-fluorobenzene can be synthesized through several methods. One common approach involves the bromination of 4-fluorostyrene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of 1-(1-bromovinyl)-4-fluorobenzene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(1-Bromovinyl)-4-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Addition Reactions: The double bond in the vinyl group can participate in addition reactions with electrophiles like halogens or hydrogen halides.
Coupling Reactions: The compound can undergo coupling reactions with organometallic reagents to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Electrophilic Addition: Halogens (Br2, Cl2) or hydrogen halides (HBr, HCl) in inert solvents.
Coupling Reactions: Palladium or copper catalysts in the presence of ligands and bases.
Major Products Formed
Substitution: Formation of azido or thiol-substituted derivatives.
Addition: Formation of dihalides or haloalkanes.
Coupling: Formation of biaryl or styrene derivatives.
Wissenschaftliche Forschungsanwendungen
1-(1-Bromovinyl)-4-fluorobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its role in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(1-bromovinyl)-4-fluorobenzene involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the double bond in the vinyl group are key reactive sites. The compound can form intermediates such as halonium ions or radicals, which then undergo further transformations to yield the final products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(1-Bromovinyl)-4-chlorobenzene: Similar structure but with a chlorine atom instead of fluorine.
1-(1-Bromovinyl)-4-methylbenzene: Contains a methyl group instead of fluorine.
1-(1-Bromovinyl)-4-nitrobenzene: Contains a nitro group instead of fluorine.
Uniqueness
1-(1-Bromovinyl)-4-fluorobenzene is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity and selectivity in various chemical reactions, making it a valuable intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
71783-51-2 |
|---|---|
Molekularformel |
C8H6BrF |
Molekulargewicht |
201.04 g/mol |
IUPAC-Name |
1-(1-bromoethenyl)-4-fluorobenzene |
InChI |
InChI=1S/C8H6BrF/c1-6(9)7-2-4-8(10)5-3-7/h2-5H,1H2 |
InChI-Schlüssel |
QACPJORQWOAISG-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(C1=CC=C(C=C1)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 3-bromo-6-methyl-6,7-dihydropyrazolo[1,5-A]pyrazine-5(4H)-carboxylate](/img/structure/B13684548.png)
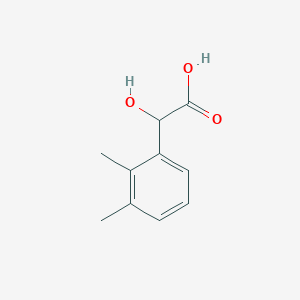
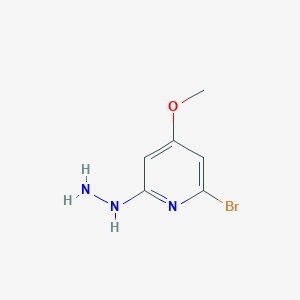
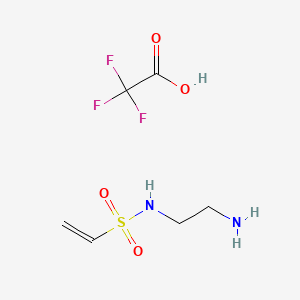
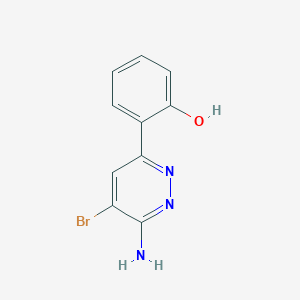
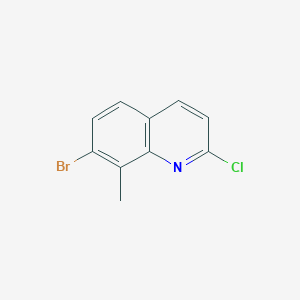
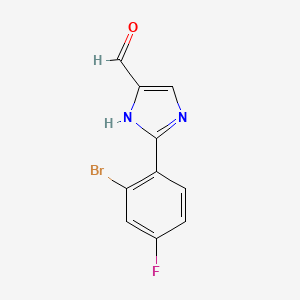
![ethyl 7-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B13684564.png)
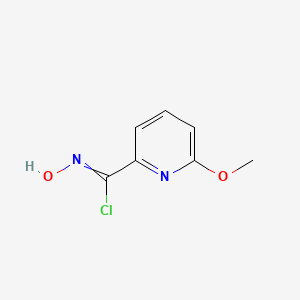
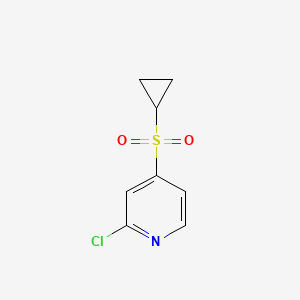
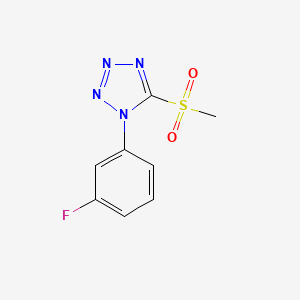
![5-Amino-3-[2-fluoro-5-(trifluoromethyl)phenyl]-1H-1,2,4-triazole](/img/structure/B13684589.png)
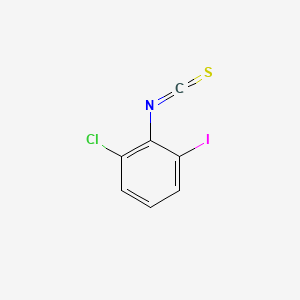
![(E)-N-[2-Cyclopropyl-3-(dimethylamino)allylidene]-N-methylmethanaminium Hexafluorophosphate(V)](/img/structure/B13684594.png)
